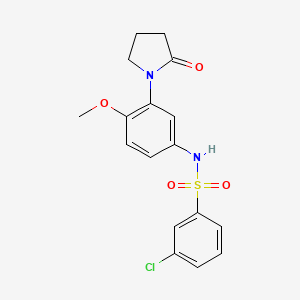
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a nitrogen-containing heterocycle. The five-membered pyrrolidine ring in this compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 1,3-disubstituted pyrrolidine-2,5-diones were synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Metabolism and Selectivity in Agriculture
- Selective Herbicide Mechanisms for Cereals : Some benzenesulfonamide derivatives, such as chlorsulfuron, demonstrate selective herbicidal activity beneficial for cereals like wheat, oats, and barley. These plants metabolize the herbicide into inactive products, showcasing a biological basis for selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy (PDT) Applications : Certain benzenesulfonamide derivatives with specific substituents exhibit potent photosensitizing properties. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement Properties
- Cognitive Enhancement in Neurodegenerative Disorders : Some compounds, like SB-399885, show high affinity for human recombinant and native 5-HT6 receptors. These compounds have been demonstrated to possess cognitive enhancing properties, potentially beneficial for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antifungal Applications
- Antifungal Activity : Research into novel azetidin-2-ones derivatives, including those with benzenesulfonamide moieties, has shown potent antifungal activity against Aspergillus niger & Aspergillus flavus. These studies indicate significant structure-activity relationship trends, suggesting potential for the development of new antifungal agents (Gupta & Halve, 2015).
Synthetic Applications
- Directed Metalation Group (DMG) Potential : Benzenesulfonamide has been identified as a powerful DMG, with potential applications in heterocyclic synthesis and other synthetic chemistry areas. The versatility of arylsulfonamides in directed ortho metalation methodologies opens up numerous synthetic pathways (Familoni, 2002).
Anti-Parasitic Activity
- Anti-Plasmodium Falciparum Activity : Research into pyrazolopyridine-sulfonamide derivatives has identified compounds with activity against the chloroquine-resistant Plasmodium falciparum clone W2. These findings suggest potential applications in developing antimalarial agents (Silva et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including angiogenesis, axon guidance, and cell migration .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the receptor’s activity . The presence of the pyrrolidine ring in the compound might contribute to its binding affinity and selectivity .
Biochemical Pathways
The compound’s interaction with the Ephrin type-B receptor 4 can affect various biochemical pathways. These pathways are involved in cell signaling and can influence cell behavior . .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound might influence its pharmacokinetic properties . For instance, the pyrrolidine ring can enhance the compound’s lipophilicity, which can improve its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the Ephrin type-B receptor 4 . By modulating the activity of this receptor, the compound can influence various cellular processes, such as cell migration and angiogenesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Moreover, the presence of other molecules in the environment can influence the compound’s efficacy .
Propiedades
IUPAC Name |
3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-13(11-15(16)20-9-3-6-17(20)21)19-25(22,23)14-5-2-4-12(18)10-14/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILJHDXZWSNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)
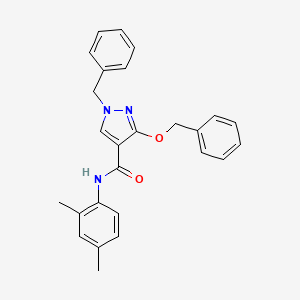
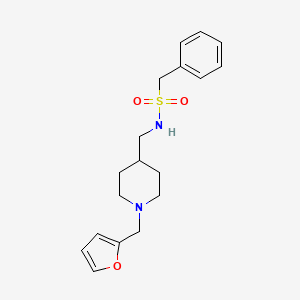
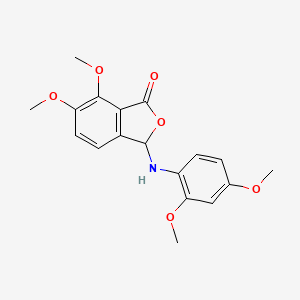
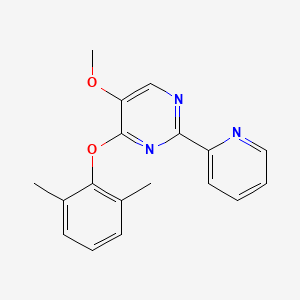
![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)
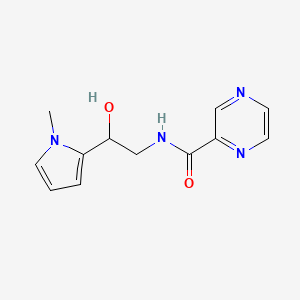
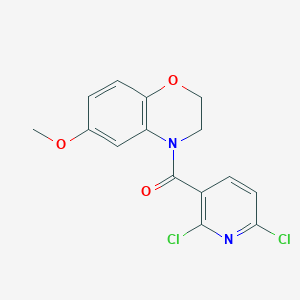
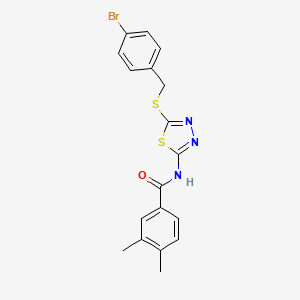
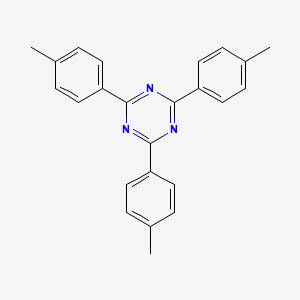
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)
